2,4-dimethyloxolane-3-carboxylic acid
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Overview
Description
2,4-Dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, featuring two methyl groups at the 2nd and 4th positions and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2,4-Dimethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dimethyloxolane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and other molecular interactions. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2,4-Dimethyl-1,3-dioxolane: A structurally related compound with similar reactivity.
3-Methyl-2-oxolane-carboxylic acid: Another oxolane derivative with a different substitution pattern.
Uniqueness: 2,4-Dimethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
2243506-48-9 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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